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  • Product: 1-Bromo-4-(S-methylsulfonimidoyl)benzene
  • CAS: 145026-07-9

Core Science & Biosynthesis

Foundational

CAS number and identifiers for 1-Bromo-4-(S-methylsulfonimidoyl)benzene

An In-Depth Technical Guide to 1-Bromo-4-(S-methylsulfonimidoyl)benzene Authored by a Senior Application Scientist This guide provides a comprehensive overview of 1-Bromo-4-(S-methylsulfonimidoyl)benzene, a key building...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Bromo-4-(S-methylsulfonimidoyl)benzene

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 1-Bromo-4-(S-methylsulfonimidoyl)benzene, a key building block in modern organic synthesis and drug discovery. We will delve into its fundamental properties, synthesis, and applications, offering insights for researchers and professionals in the chemical and pharmaceutical sciences.

Core Compound Identification

1-Bromo-4-(S-methylsulfonimidoyl)benzene is a substituted aromatic compound containing a unique sulfonimidoyl functional group. This moiety imparts specific chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Chemical Identifiers for 1-Bromo-4-(S-methylsulfonimidoyl)benzene

IdentifierValueSource
CAS Number 145026-07-9[1][2]
IUPAC Name (S)-(4-Bromophenyl)(imino)(methyl)-λ6-sulfanone[3]
Synonym 4-bromo-S-methylenebenzenesulfinamide
Molecular Formula C7H8BrNOS
InChI 1S/C7H8BrNOS/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H2,(H2,9,10)
InChI Key ACRBJFREPWXQRE-UHFFFAOYSA-N

Physicochemical and Safety Profile

Understanding the physical properties and safety considerations of a compound is paramount for its effective and safe use in a laboratory setting.

Table 2: Physicochemical Properties

PropertyValueSource
Physical Form Solid
Purity 95%
Storage Temperature Room temperature, sealed in dry, dark place
Melting Point 104–105 °C[3]
Optical Rotation [α]D23 = +20.0 (c = 0.97, CHCl3)[3]

Table 3: GHS Safety Information

CategoryInformationSource
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed)
Precautionary Statements P264, P270, P301+P312, P330, P501

Synthesis Protocol: Enantioenriched NH-Sulfoximines

The synthesis of enantioenriched NH-sulfoximines, such as 1-Bromo-4-(S-methylsulfonimidoyl)benzene, can be achieved through the NH transfer to a corresponding sulfoxide. The following protocol is based on a procedure published in Organic Syntheses.[3]

Underlying Principles

This synthesis relies on the oxidation of the sulfur atom in the starting material, (S)-(-)-4-Bromophenyl methyl sulfoxide, and subsequent imination. (Diacetoxyiodo)benzene serves as a mild oxidant, while ammonium carbamate provides the "NH" group in a controlled manner through its decomposition. The use of an enantioenriched starting material ensures the stereochemical integrity of the final product.

Experimental Workflow

G reagents 1. (S)-(-)-4-Bromophenyl methyl sulfoxide 2. (Diacetoxyiodo)benzene 3. Ammonium carbamate 4. Methanol reaction Reaction Mixture Preparation - Dissolve sulfoxide and oxidant in methanol. - Gradually add ammonium carbamate. reagents->reaction stirring Reaction Progression - Stir at 25 °C for 1 hour. - Monitor by TLC. reaction->stirring evaporation Solvent Removal - Evaporate methanol under reduced pressure. stirring->evaporation extraction Workup - Dilute with Ethyl Acetate and NaHCO3(aq). - Separate organic layer. evaporation->extraction purification Purification - Dry with Na2SO4. - Concentrate and purify by column chromatography. extraction->purification product Final Product (S)-(4-Bromophenyl)(imino)(methyl)-λ6-sulfanone purification->product

Caption: Synthetic workflow for 1-Bromo-4-(S-methylsulfonimidoyl)benzene.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottomed flask, suspend (S)-(-)-4-Bromophenyl methyl sulfoxide (1.0 equivalent) and (diacetoxyiodo)benzene (3.0 equivalents) in methanol at 25 °C with stirring.

  • Reagent Addition: Gradually add ammonium carbamate (4.0 equivalents) to the suspension over 10 minutes. This controlled addition is crucial to manage the decarboxylation process.

  • Reaction Monitoring: Stir the mixture at 25 °C for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting sulfoxide.[3]

  • Solvent Removal: After the reaction is complete, remove the methanol under reduced pressure to yield a slurry.

  • Aqueous Workup: Dilute the slurry with ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid byproduct. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Applications in Research and Drug Discovery

The sulfonimidoyl moiety is of growing interest in medicinal chemistry. Its unique stereochemical and electronic properties can lead to improved pharmacological profiles of drug candidates. 1-Bromo-4-(S-methylsulfonimidoyl)benzene, with its reactive bromide handle, is a versatile starting material for introducing this group into a variety of molecular scaffolds.

While direct applications of this specific compound in marketed drugs are not widely documented, its structural motifs are present in compounds investigated for various therapeutic areas. For instance, benzenesulfonamide derivatives are explored as therapeutic agents targeting voltage-gated sodium channels for conditions like epilepsy.[4] Furthermore, related sulfonamide structures have been investigated as inhibitors of oxidative phosphorylation in cancer therapy and for their antimicrobial properties.[5][6]

Role as a Synthetic Intermediate

The bromine atom on the phenyl ring provides a reactive site for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the facile incorporation of the sulfonimidoylphenyl group into more complex molecular architectures.

G start 1-Bromo-4-(S-methylsulfonimidoyl)benzene suzuki Suzuki Coupling (with Boronic Acid/Ester) start->suzuki heck Heck Coupling (with Alkene) start->heck buchwald Buchwald-Hartwig Amination (with Amine) start->buchwald product1 Aryl-Aryl Coupled Product suzuki->product1 product2 Styrenyl Derivative heck->product2 product3 Aniline Derivative buchwald->product3

Caption: Synthetic utility in cross-coupling reactions.

Conclusion

1-Bromo-4-(S-methylsulfonimidoyl)benzene is a valuable and versatile building block for organic synthesis. Its well-defined stereochemistry and reactive handles make it an attractive starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The synthetic protocol outlined in this guide provides a reliable method for its preparation, and a thorough understanding of its properties and reactivity will enable researchers to fully exploit its synthetic potential.

References

  • PubChem. 1-Bromo-4-[1-(methanesulfonyl)propyl]benzene. [Link]

  • ChemBK. 1-bromo-4-(methylsulfonyl)benzene. [Link]

  • PMC. Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene. [Link]

  • SAFETY DATA SHEET. 14 - SAFETY DATA SHEET. [Link]

  • PrepChem.com. Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. [Link]

  • PubChemLite. 1-bromo-4-((methylsulfonyl)methyl)benzene. [Link]

  • Cheméo. Chemical Properties of Benzene, 1-bromo-4-methyl- (CAS 106-38-7). [Link]

  • PubChemLite. 1-bromo-4-(ethylsulfonimidoyl)benzene (C8H10BrNOS). [Link]

  • ResearchGate. Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene. [Link]

  • PubChem. 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene. [Link]

  • PMC. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. [Link]

  • PubMed. Crystal structure of 1-bromo-4-methane-sulfonyl-2,3-di-methyl-benzene. [Link]

  • Organic Syntheses. Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. [Link]

  • Google Patents. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
  • ResearchGate. (PDF) Theoretical investigations for some N-substitute benzene sulphonamides for acting as antimicrobial and anticancer therapy. [Link]

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Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of S-Methylsulfonimidoyl Functional Groups

Introduction: The Rise of a Privileged Functional Group In the landscape of modern drug discovery and materials science, the quest for novel functional groups that confer advantageous physicochemical properties is perpet...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Functional Group

In the landscape of modern drug discovery and materials science, the quest for novel functional groups that confer advantageous physicochemical properties is perpetual. Among these, the sulfonimidoyl moiety has emerged as a compelling bioisostere for widely used groups like sulfones and sulfonamides.[1] Specifically, the S-methylsulfonimidoyl group offers a unique three-dimensional structure due to the stereogenic sulfur(VI) center, presenting an additional vector for substitution that can be leveraged to fine-tune a molecule's properties.[1] Its growing prevalence in pharmaceutical candidates necessitates a thorough understanding of its intrinsic stability. This guide provides a deep dive into the thermodynamic stability of the S-methylsulfonimidoyl functional group, offering a framework for its evaluation and discussing the implications for researchers in drug development.

Fundamentals of the S-Methylsulfonimidoyl Moiety

The sulfonimidoyl functional group is an aza-analogue of the sulfone group, featuring a sulfur atom double-bonded to an oxygen atom and a nitrogen atom, and single-bonded to two carbon substituents. In the case of the S-methylsulfonimidoyl group, one of these substituents is a methyl group. The stability and reactivity of this group are dictated by the nature of the substituents on the sulfur and nitrogen atoms. Compared to analogous sulfonimidoyl chlorides, which are known to be labile and prone to racemization at elevated temperatures, sulfonimidoyl fluorides exhibit markedly improved stability, forming the basis of robust "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry.[2] This inherent stability is a promising characteristic for applications where chemical robustness is paramount.

Key Factors Influencing Thermodynamic Stability

The stability of an S-methylsulfonimidoyl group is not an absolute value but is influenced by a combination of intrinsic structural features and external environmental conditions. A comprehensive understanding of these factors is critical for predicting degradation pathways and designing stable molecules.

Table 1: Summary of Factors Affecting S-Methylsulfonimidoyl Group Stability

FactorParameterGeneral Effect on StabilityRationale
Intrinsic N-Substituent Electron-withdrawing groups (e.g., tosyl, acyl) can increase stability by delocalizing electron density from the nitrogen, strengthening the S-N bond.Reduces the nucleophilicity of the nitrogen, making it less susceptible to protonation and subsequent hydrolysis.
S-Substituent (Aryl/Alkyl) The electronic nature of the second S-substituent (besides methyl) influences the electrophilicity of the sulfur atom.Electron-donating groups can slightly decrease stability by making the sulfur more susceptible to oxidative attack, while withdrawing groups enhance stability towards nucleophilic attack.
Environmental Temperature Elevated temperatures can provide the activation energy needed to overcome decomposition barriers.Thermal energy can induce cleavage of the weakest bonds, typically the S-N or S-C bonds, leading to degradation.[3]
pH / Hydrolysis High stability is generally observed across a wide pH range, though extreme acidic or basic conditions can catalyze hydrolysis.The S-N bond is the most likely site for hydrolysis. Related sulfonimidamides show excellent hydrolytic stability.[4][5] Aromatic sulfonamides are more susceptible to acid-catalyzed hydrolysis than aliphatic ones.[6]
Oxidation The sulfur(VI) center is in its highest oxidation state and is generally stable against further oxidation.Strong oxidizing agents under harsh conditions could potentially lead to degradation, but this is not a common liability.
Photolysis Stability is dependent on the presence of a chromophore. The S-methylsulfonimidoyl group itself does not absorb significant UV-Vis light.If attached to an aromatic system, the molecule may be susceptible to photodegradation, a pathway common for aromatic sulfonamides.[6]

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to rigorously characterize the stability of a molecule containing an S-methylsulfonimidoyl group. The following sections detail the core analytical techniques and workflows.

Overall Stability Assessment Workflow

The evaluation of thermodynamic stability is a systematic process that moves from broad thermal screening to detailed kinetic analysis under specific stress conditions. This workflow ensures that all potential liabilities are identified and characterized.

G cluster_0 Initial Thermal Screening cluster_1 Forced Degradation (ICH Q1A R2) cluster_2 Analysis & Characterization cluster_3 Data Interpretation TGA Thermogravimetric Analysis (TGA) (Onset of Mass Loss) DSC Differential Scanning Calorimetry (DSC) (Melting Point, Decomposition Enthalpy) TGA->DSC Identifies thermal events Forced Stress Conditions: - Acidic/Basic Hydrolysis - Oxidation (H₂O₂) - Thermal (Heat/Humidity) - Photolytic (UV/Vis) TGA->Forced Informs thermal stress temp. DSC->Forced HPLC Stability-Indicating HPLC Method (Quantify Parent & Degradants) Forced->HPLC Generates samples LCMS LC-MS/MS (Identify Degradant Structures) HPLC->LCMS Characterize unknown peaks Kinetics Kinetic Modeling (Degradation Rate, Shelf-life) HPLC->Kinetics Provides quantitative data Pathway Pathway Elucidation (Map Degradation Mechanisms) LCMS->Pathway Provides structural data Kinetics->Pathway Confirms proposed steps

Caption: Workflow for assessing the thermodynamic stability of a novel chemical entity.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are foundational techniques for probing thermal stability.[7]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] It is invaluable for determining the onset temperature of thermal decomposition, where the molecule begins to lose mass.[9]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It identifies the melting point (for crystalline solids) and any exothermic or endothermic events, such as decomposition, providing both temperature and enthalpy data for these transitions.[11][12]

  • Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.

  • Sample Preparation: Place 5-10 mg of the S-methylsulfonimidoyl-containing compound into a clean, inert TGA pan (e.g., alumina or platinum).[13] Ensure the sample is representative of the bulk material.[13]

  • Method Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min (to provide an inert atmosphere).

    • Equilibration: Equilibrate the sample at 30 °C for 5 minutes.

    • Temperature Ramp: Heat the sample from 30 °C to a final temperature (e.g., 600 °C) at a controlled rate, typically 10 °C/min.[14]

  • Data Analysis: Plot the sample mass (%) versus temperature (°C). The onset of decomposition is typically determined as the temperature at which a significant mass loss begins.

  • Instrument Preparation: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a DSC pan (e.g., aluminum). Crimp a lid onto the pan. Prepare an identical empty, sealed pan to serve as the reference.

  • Method Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at a starting temperature (e.g., 25 °C).

      • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point beyond any expected transitions.

  • Data Analysis: Plot the heat flow (W/g) versus temperature (°C). Identify the peak of the endothermic transition as the melting point and integrate the peak area to determine the enthalpy of fusion. Any sharp exothermic peaks following the melt often indicate decomposition.[14]

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment in the pharmaceutical industry, mandated by regulatory bodies under ICH guideline Q1A(R2).[15][16] These studies deliberately stress the compound to generate degradation products, which helps in understanding degradation pathways and developing stability-indicating analytical methods.[17][18]

Table 2: Typical Conditions for Forced Degradation Studies (ICH Q1A R2)

Stress ConditionReagent/ConditionTypical DurationRationale
Acid Hydrolysis 0.1 M to 1 M HClUp to 72 hoursAssesses stability in acidic environments, relevant to gastric conditions.
Base Hydrolysis 0.1 M to 1 M NaOHUp to 72 hoursAssesses stability in basic environments, relevant to intestinal conditions.
Oxidation 3% to 30% H₂O₂Up to 24 hoursSimulates oxidative stress, a common metabolic and environmental degradation pathway.
Thermal 60-80 °C (or 10°C above accelerated storage)Up to 1 weekEvaluates intrinsic thermal stability in the solid state or in solution.[15]
Photostability UV & Visible Light (ICH Q1B)≥ 1.2 million lux hours (vis) & ≥ 200 watt hours/m² (UV)Determines susceptibility to degradation upon light exposure, informing packaging requirements.[17]

Note: The goal is to achieve 5-20% degradation of the active ingredient to ensure that degradation pathways are observed without completely destroying the molecule.[15][19]

  • Solution Preparation: Prepare stock solutions of the test compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Sample Preparation: For each condition, mix the stock solution with the stressor (e.g., HCl, NaOH, H₂O₂) to the final target concentration. For thermal studies, store solutions or solid material at the target temperature. For photostability, expose the sample to a calibrated light source.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours).

  • Sample Quenching: Neutralize the acid/base samples with an equimolar amount of base/acid. Dilute all samples to the target concentration for analysis.

  • Analysis: Analyze all samples using a validated, stability-indicating HPLC-UV method. The method must be able to resolve the parent peak from all major degradation products.[17]

  • Peak Identification: For significant unknown peaks, use LC-MS/MS to obtain mass and fragmentation data to elucidate the structure of the degradants.

Potential Decomposition Pathways

While the S-methylsulfonimidoyl group is generally robust, it can degrade under forcing conditions. The most probable degradation pathway is hydrolysis of the sulfur-nitrogen bond.

Caption: Proposed hydrolytic decomposition pathway of an S-methylsulfonimidoyl group.

This pathway involves nucleophilic attack at the electrophilic sulfur center, leading to the cleavage of the S-N bond to yield a methyl sulfoxide derivative and the corresponding amine or amide, depending on the N-substituent. The relative stability of aliphatic sulfonamides compared to aromatic ones suggests that S-methylsulfonimidoyl groups lacking an aromatic amine are likely to possess high metabolic stability.[6][20]

Implications in Drug Development

The stability profile of the S-methylsulfonimidoyl group has profound consequences for drug development:

  • Formulation and Shelf-Life: High thermal and hydrolytic stability translates to a longer product shelf-life and greater flexibility in formulation design. Understanding decomposition pathways allows for the selection of compatible excipients.

  • Metabolic Stability: The S-methylsulfonimidoyl group is generally considered metabolically stable. Unlike aromatic sulfonamides which can be bioactivated at the arylamine to form reactive nitroso intermediates, this pathway is absent in many S-methylsulfonimidoyl compounds.[20] This can reduce the risk of idiosyncratic drug reactions.[21] However, a thorough evaluation of metabolic pathways for each new chemical entity remains essential.

  • Safety and Toxicology: Identifying degradation products via forced degradation studies is a regulatory requirement to ensure that no potentially toxic impurities are formed during storage or administration.[17]

Conclusion

The S-methylsulfonimidoyl functional group represents a valuable addition to the medicinal chemist's toolkit, offering a unique combination of structural features and robust chemical properties. Its thermodynamic stability is generally high, particularly in comparison to other reactive sulfur-containing groups. A systematic evaluation using a combination of thermal analysis (TGA, DSC) and comprehensive forced degradation studies is essential to fully characterize its behavior within a specific molecular scaffold. This rigorous, data-driven approach ensures the development of safe, stable, and effective therapeutics and materials.

References

  • ICH Q1A(R2) Expectations for Compliance. (2026, February 15). ResolveMass. [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021, July 26). IJCRT.org. [Link]

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). PMC. [Link]

  • Differential Scanning Calorimetry. (n.d.). Coriolis Pharma. [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Gateway Analytical. [Link]

  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. (n.d.). TA Instruments. [Link]

  • Differential Scanning Calorimeters (DSC). (n.d.). American Pharmaceutical Review. [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. [Link]

  • A New, Practical One‐Pot Synthesis of Unprotected Sulfonimidamides by Transfer of Electrophilic NH to Sulfinamides. (n.d.). PMC. [Link]

  • Synthetic approaches and applications of sulfonimidates. (2020, August 3). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho. [Link]

  • Exploration of Novel Chemical Space: Synthesis and in vitro Evaluation of N‐Functionalized Tertiary Sulfonimidamides. (n.d.). NIH. [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. (n.d.). ResearchGate. [Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Auriga Research. [Link]

  • Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. (2026, January 15). ResearchGate. [Link]

  • TGA Analysis in Pharmaceuticals. (2026, January 23). ResolveMass Laboratories Inc. [Link]

  • TGA Sample Preparation: A Complete Guide. (2025, October 20). Torontech. [Link]

  • Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. (2026, January 12). ChemRxiv. [Link]

  • Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. (2023, January 3). ResearchGate. [Link]

  • A new metabolic pathway for a sulfonamide group. (n.d.). ResearchGate. [Link]

  • Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. (2025, August 6). ResearchGate. [Link]

  • Bioactivation of the Sulfonamide, Sulfamethoxazole. (n.d.). ResearchGate. [Link]

  • BIOACTIVATION, PROTEIN HAPTENATION, AND TOXICITY OF SULFAMETHOXAZOLE AND DAPSONE IN NORMAL HUMAN DERMAL FIBROBLASTS. (n.d.). PMC. [Link]

  • A Beginners Guide Thermogravimetric Analysis (TGA). (n.d.). ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Aryl Bromide Sulfoximines

Introduction: The Ascendancy of Sulfoximines in Modern Drug Discovery In the landscape of medicinal chemistry, the relentless pursuit of novel chemical matter with improved pharmacological profiles is paramount. For deca...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendancy of Sulfoximines in Modern Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel chemical matter with improved pharmacological profiles is paramount. For decades, functional groups like sulfones and sulfonamides have been mainstays in drug design. However, the sulfoximine moiety, a mono-aza analogue of the sulfone group, has emerged from relative obscurity to become a "rising star" in drug discovery programs.[1][2] This surge in interest is attributed to the unique stereochemical and physicochemical properties of the sulfoximine group. As a chiral, tetra-coordinate sulfur(VI) center, it offers a three-dimensional exit vector for structural elaboration. Furthermore, the N-unsubstituted sulfoximine can act as both a hydrogen-bond donor (via the N-H) and acceptor (via the S=O and S=N bonds), a feature that can significantly enhance target engagement and improve aqueous solubility compared to its sulfone counterpart.[1][3]

The incorporation of sulfoximines into drug candidates has been shown to improve ADME/Tox profiles and enhance potency, leading to several compounds entering clinical trials.[2][4][5] Notable examples include inhibitors for therapeutic targets like Pan-CDK, underscoring the functional group's value in developing next-generation therapeutics.[5][6] Given their importance, the development of robust and versatile synthetic methods to access sulfoximine-containing molecules is a critical endeavor for researchers in drug development. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone methodology for the efficient formation of the crucial C-N bond, linking aryl scaffolds to the sulfoximine nitrogen.[7][8][9]

This guide provides an in-depth exploration of the palladium-catalyzed N-arylation of sulfoximines with aryl bromides, offering mechanistic insights, practical guidance on reaction optimization, detailed experimental protocols, and troubleshooting strategies.

Mechanistic Underpinnings: The Buchwald-Hartwig Catalytic Cycle

The N-arylation of a sulfoximine with an aryl bromide is a variation of the Buchwald-Hartwig amination reaction.[9][10] The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle, which enables the formation of a carbon-nitrogen bond under relatively mild conditions.[7][9][11] Understanding this cycle is fundamental to rational reaction design and troubleshooting.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst, typically stabilized by phosphine ligands, initiates the cycle by inserting into the carbon-bromine (C-Br) bond of the aryl bromide. This step forms a square-planar Pd(II) intermediate.[10][11][12] The reactivity order for aryl halides in this step is typically Ar-I > Ar-Br > Ar-Cl.[12]

  • Amine Coordination & Deprotonation: The sulfoximine coordinates to the Pd(II) center. In the presence of a strong base, the sulfoximine N-H proton is abstracted, forming a palladium-amido complex and displacing the bromide ligand.[10]

  • Reductive Elimination: This is the final, product-forming step. The aryl group and the sulfoximidoyl moiety couple, forming the desired N-aryl sulfoximine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10][11] Bulky, electron-rich ligands are known to accelerate this step.[13]

Buchwald_Hartwig_Cycle Figure 1: Catalytic Cycle for N-Arylation of Sulfoximines Pd0 L-Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl L | Ar-Pd(II)-Br | L Pd0->PdII_Aryl OxAdd->PdII_Aryl + Ar-Br Amine_Coord Sulfoximine Coordination & Deprotonation (Base) PdII_Amido L | Ar-Pd(II)-N(SO)R¹R² | L PdII_Aryl->PdII_Amido Amine_Coord->PdII_Amido + H-N(SO)R¹R² - H-Base⁺Br⁻ PdII_Amido->Pd0 RedElim Reductive Elimination RedElim->Pd0 Ar-N(SO)R¹R² (Product)

Caption: General catalytic cycle for the Buchwald-Hartwig N-arylation of sulfoximines.

Application Notes: Key Parameters for Success

Optimizing the cross-coupling of aryl bromide sulfoximines requires careful consideration of several interdependent parameters. The choices made directly impact reaction efficiency, yield, and purity.

Palladium Precursor & Ligand System

The combination of the palladium source and the supporting ligand is the heart of the catalytic system.

  • Palladium Precursors: While Pd(0) sources like Pd₂(dba)₃ can be used, Pd(II) precursors such as Pd(OAc)₂ and PdCl₂ are more common due to their stability.[11][13] These require in situ reduction to the active Pd(0) species, which can be achieved by phosphine ligands or other reagents in the mixture.[11][14] Modern, well-defined palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) are often preferred as they generate the active LPd(0) species reliably and rapidly upon exposure to a base, leading to more reproducible results.

  • Ligands: The ligand's role is multifaceted: it stabilizes the palladium center, modulates its electronic properties, and influences its steric environment. For coupling with sulfoximines, which can be sterically demanding, bulky and electron-rich biaryl phosphine ligands are often required to achieve high yields.[7] These ligands promote both the oxidative addition and the crucial reductive elimination step.[7][10]

Ligand Structure Type Key Characteristics & Typical Use Case
BINAP Bidentate BiarylphosphineOne of the earliest successful ligands for N-arylation. Good for general aryl bromides.[15][16]
XPhos Monodentate BiarylphosphineHighly active, bulky, and electron-rich. Excellent for challenging substrates, including sterically hindered aryl bromides.[7]
RuPhos Monodentate BiarylphosphineSimilar to XPhos, offers high activity and is effective for a broad range of substrates.[7]
BrettPhos Monodentate BiarylphosphineExtremely active ligand, particularly useful for coupling with heteroaryl halides and for forming C-S bonds.[17]
DPPF Bidentate FerrocenylphosphineA robust bidentate ligand, often used in early generations of Buchwald-Hartwig catalysis.[9]

Causality: The large steric bulk of ligands like XPhos and RuPhos creates a coordinatively unsaturated palladium center that is more reactive in the oxidative addition step. Their strong electron-donating ability increases electron density on the palladium, which facilitates the final reductive elimination to release the product.[7]

The Role of the Base

The base is essential for deprotonating the sulfoximine's N-H proton, making it a competent nucleophile.[10] The choice of base is critical and must be matched to the acidity of the sulfoximine and the tolerance of other functional groups in the substrates.

  • Strong Bases: Sodium tert-butoxide (NaOt-Bu) is a very common and effective base for this transformation. Its strength ensures efficient deprotonation of the weakly acidic sulfoximine.

  • Weaker Bases: For substrates sensitive to strong bases, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can be employed, though they often require higher reaction temperatures or longer reaction times.[10][18]

Causality: The pKa of the sulfoximine N-H is generally higher than that of an amide but lower than that of an amine. A base with a conjugate acid pKa significantly higher than that of the sulfoximine is required to drive the deprotonation equilibrium forward, ensuring a sufficient concentration of the active nucleophile for the catalytic cycle.

Solvent and Temperature

The solvent must be capable of dissolving the reagents and be stable at the required reaction temperature.

  • Solvents: Anhydrous, aprotic polar solvents are standard. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are most frequently used.[10][13]

  • Temperature: Reaction temperatures typically range from ambient to reflux (80-110 °C).[10] Less reactive aryl bromides (electron-rich or sterically hindered) often necessitate higher temperatures to drive the reaction to completion.

Causality: Higher temperatures increase the rate of all steps in the catalytic cycle, particularly the often rate-limiting oxidative addition. The choice of solvent is linked to the required temperature, as its boiling point sets the upper limit for the reaction temperature at atmospheric pressure.

Experimental Workflow and Protocols

A successful cross-coupling experiment relies on a systematic and rigorous workflow, from preparation to analysis.

Caption: Standard experimental workflow for palladium-catalyzed cross-coupling.

Protocol: General Procedure for the N-Arylation of S-Methyl-S-phenylsulfoximine with an Aryl Bromide

This protocol is a representative example and may require optimization for specific substrates.

Materials & Equipment:

  • Oven-dried reaction vial or flask with a magnetic stir bar and a screw cap with a PTFE septum.

  • Schlenk line or glovebox for maintaining an inert atmosphere.

  • Standard laboratory glassware for workup and purification.

  • Analytical tools (TLC, LC-MS, NMR).

Reagent Equivalents Example Amount M.W. mmoles
Aryl Bromide1.0236 mg236.081.0
S-Methyl-S-phenylsulfoximine1.2186 mg155.221.2
Pd(OAc)₂0.024.5 mg224.500.02
XPhos0.0419.1 mg476.600.04
NaOt-Bu1.4135 mg96.101.4
Anhydrous Toluene-5 mL--

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 mmol), S-methyl-S-phenylsulfoximine (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

    • Expert Insight: It is often best to add the base last, especially if setting up the reaction on the benchtop, to minimize premature reactions with atmospheric moisture. For maximum reproducibility, all solid reagents should be weighed and handled under an inert atmosphere (e.g., in a glovebox).

  • Inert Atmosphere: Seal the vial with the septum-containing cap. Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Causality: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also oxidize phosphine ligands, leading to catalyst deactivation and lower yields.[11]

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe through the septum.

  • Reaction Execution: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the reaction vigorously for the specified time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Take a small aliquot from the reaction mixture, quench it with water, extract with ethyl acetate, and analyze the organic layer.

    • Expert Insight: The disappearance of the limiting reagent (typically the aryl bromide) is a good indicator of reaction completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully by adding water (15 mL). Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure N-aryl sulfoximine product.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common problems and provides logical solutions.

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst- Ensure the reaction was performed under a strict inert atmosphere.- Use a fresh bottle of palladium precursor and ligand.- Switch to a more reliable pre-catalyst (e.g., a Buchwald G3 pre-catalyst).- Check the purity of the starting materials.
2. Insufficient Base Strength/Amount- Switch to a stronger base (e.g., from K₂CO₃ to NaOt-Bu).- Ensure the base is anhydrous and has not been passivated by atmospheric CO₂/H₂O. Use freshly opened or properly stored base.
3. Low Reaction Temperature- Increase the temperature in 10-20 °C increments. Ensure the solvent's boiling point is not exceeded.
Significant Side Product Formation 1. Dehalogenation of Aryl Bromide- This side reaction replaces the bromide with a hydrogen.[18]- Lower the reaction temperature.- Screen different ligands; sometimes a less active ligand can suppress this pathway.- Ensure the solvent is truly anhydrous, as water can be a proton source.[18]
2. Homocoupling of Boronic Acid (if applicable in a Suzuki-type reaction)- This is more common in Suzuki couplings.[11]- Rigorously exclude oxygen from the reaction.[11]- Use a slight excess of the aryl bromide coupling partner.
Inconsistent Yields 1. Variable Reagent Quality- Purify starting materials before use. Liquid amines or aryl halides can be passed through a plug of alumina.- Ensure solvents are anhydrous.
2. Inefficient Stirring- Especially in larger-scale reactions, ensure the mixture is a homogenous slurry. Use mechanical stirring if necessary.

Conclusion

The palladium-catalyzed cross-coupling of aryl bromides with sulfoximines stands as a powerful and indispensable tool in modern synthetic and medicinal chemistry. Its reliability and broad substrate scope have accelerated the exploration of sulfoximines as valuable pharmacophores.[4][6] By understanding the underlying catalytic cycle and carefully controlling key experimental parameters—catalyst system, base, and reaction conditions—researchers can confidently and efficiently synthesize complex N-aryl sulfoximines. The protocols and troubleshooting guidance provided herein serve as a robust starting point for scientists aiming to leverage this critical transformation in their pursuit of novel molecular entities for drug discovery and development.

References

  • Cross-Coupling Reactions Guide. (n.d.). Millipore Sigma.
  • Lücking, U. (2023). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv.
  • Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Application of Sulfoximines and Cyclic Sulfoximines. (n.d.). Springer Professional.
  • Kandioller, W., & Lücking, U. (2020). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Zhao, L., et al. (2021). Application of sulfoximines in medicinal chemistry from 2013 to 2020. European Journal of Medicinal Chemistry.
  • Sulfoximines for Drug Design. (n.d.). Enamine.
  • The Sulfoximine Group: A Rising Star in Medicinal Chemistry. (2025). Drug Hunter.
  • Bull, J. A., et al. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor.
  • Cross-Coupling Reactions: A Practical Guide. (n.d.). ResearchGate.
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
  • Bolm, C., & Hildebrand, J. P. (2000). Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides. The Journal of Organic Chemistry.
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
  • Buchwald-Hartwig Coupling. (n.d.). Organic-Synthesis.com.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. (n.d.). Benchchem.
  • Palladium-Catalyzed Denitrative Sulfoximination of Nitroarenes. (2025). ACS Publications.
  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. (2020). Journal of the American Chemical Society.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). WuXi AppTec.

Sources

Application

Application Notes and Protocols for Late-Stage Functionalization of Sulfonimidoyl Benzene Scaffolds

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The sulfonimidoyl functional group, a stereogenic sulfur(VI) moiety, is of growing importance in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The sulfonimidoyl functional group, a stereogenic sulfur(VI) moiety, is of growing importance in medicinal chemistry, serving as a versatile sulfonamide bioisostere with unique physicochemical properties. Its three-dimensional structure and the presence of an additional vector for chemical modification offer exciting opportunities for scaffold hopping and the exploration of novel chemical space in drug discovery. Late-stage functionalization (LSF) of drug candidates containing a sulfonimidoyl benzene core allows for the rapid generation of analogues, facilitating the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview and detailed protocols for the transition-metal-catalyzed C-H functionalization of sulfonimidoyl benzene scaffolds, enabling researchers to leverage this powerful strategy in their drug development pipelines.

Introduction: The Rise of the Sulfonimidoyl Moiety in Medicinal Chemistry

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a vast number of marketed drugs. However, the exploration of bioisosteric replacements is a continual pursuit in the quest for improved drug candidates. The sulfonimidoyl group, where one of the sulfonyl oxygens is replaced by a nitrogen atom, has emerged as a compelling surrogate. This substitution introduces a chiral center at the sulfur atom and provides an additional modifiable nitrogen handle, expanding the accessible chemical space around the core scaffold.[1]

Late-stage functionalization, the process of modifying a complex molecule in the final steps of a synthetic sequence, is a powerful strategy in drug discovery.[2] It allows for the direct diversification of lead compounds, bypassing the need for de novo synthesis of each analogue. When applied to sulfonimidoyl benzene scaffolds, LSF enables the targeted modification of the aromatic ring, providing a direct route to novel derivatives with potentially enhanced biological activity and improved ADME (absorption, distribution,metabolism, and excretion) properties.

This document details protocols for the ortho-C–H functionalization of sulfonimidoyl benzene scaffolds, leveraging the inherent directing group ability of the sulfonimidoyl moiety. We will explore palladium- and rhodium-catalyzed methodologies for acyloxylation, olefination, and arylation, providing detailed, step-by-step procedures and insights into the underlying mechanistic principles.

The Sulfonimidoyl Group as a Directing Group in C-H Activation

Transition-metal-catalyzed C-H activation is a powerful tool for the direct functionalization of unactivated C-H bonds.[3][4] The regioselectivity of these reactions is often controlled by the presence of a directing group, which coordinates to the metal catalyst and positions it in proximity to a specific C-H bond. The sulfonimidoyl group, particularly when N-acylated, can serve as an effective directing group for ortho-C-H functionalization of the appended benzene ring.[5]

The N-acyl group is believed to enhance the coordinating ability of the sulfonimidoyl moiety, facilitating the formation of a stable cyclometalated intermediate, which is key to achieving high regioselectivity. This principle is well-established for the related N-acyl sulfonamide directing groups, which have been extensively utilized in a variety of C-H functionalization reactions.[6][7][8]

Figure 1: General workflow for directed C-H functionalization.

Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key steps and expected outcomes. Researchers should adapt these protocols based on their specific substrates and available laboratory equipment.

Synthesis of N-Acyl Sulfonimidoyl Benzene Precursors

The N-acylation of the parent sulfonimidoyl benzene is a prerequisite for many directed C-H functionalization reactions. This step enhances the directing group's efficacy.[9][10][11]

Protocol 3.1.1: General Procedure for N-Acylation of Sulfonimidamides

This protocol describes a general method for the acylation of a primary sulfonamide, which can be adapted for N-acylating a sulfonimidoyl group.[9]

  • Materials:

    • Sulfonimidoyl benzene (1.0 equiv)

    • Acid anhydride or acid chloride (1.2 equiv)

    • Base (e.g., pyridine, triethylamine, or DMAP) (1.5 equiv)

    • Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile)

    • Catalytic amount of sulfuric acid (for acid anhydride reactions)[9]

  • Procedure:

    • To a solution of the sulfonimidoyl benzene in the chosen anhydrous solvent, add the base and stir for 10 minutes at room temperature.

    • If using an acid anhydride with catalytic acid, add the sulfuric acid at this stage.

    • Slowly add the acid anhydride or acid chloride to the reaction mixture.

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Causality and Insights: The base is crucial for deprotonating the sulfonimidoyl nitrogen, increasing its nucleophilicity towards the acylating agent. For less reactive acylating agents like anhydrides, a catalytic amount of a strong acid can activate the anhydride.[9]

Palladium-Catalyzed ortho-C–H Acyloxylation

This protocol is based on the reported use of a sulfonimidamide (SIA) as a directing group for the ortho-acyloxylation of an N-aroyl moiety.[5]

Protocol 3.2.1: Pd-Catalyzed Regioselective Oxidative C–H Acyloxylation

  • Materials:

    • N-Benzoyl sulfonimidoyl benzene (1.0 equiv)

    • Pd(OAc)₂ (5-10 mol%)

    • (Diacetoxyiodo)benzene (PhI(OAc)₂) (2.0 equiv)

    • Alkanoic acid (e.g., acetic acid, propionic acid) as both solvent and acyl source.

  • Procedure:

    • In a sealed reaction vessel, combine the N-benzoyl sulfonimidoyl benzene, Pd(OAc)₂, and PhI(OAc)₂.

    • Add the alkanoic acid as the solvent.

    • Seal the vessel and heat the reaction mixture at 80-100 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the excess acid, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Self-Validation and Causality: The reaction's success is indicated by the regioselective introduction of the acyloxy group at the ortho position of the N-benzoyl ring. PhI(OAc)₂ acts as the oxidant to regenerate the active Pd(II) catalyst. The alkanoic acid serves a dual role as the solvent and the source of the acyloxy group.[5]

Figure 2: Proposed mechanism for Pd-catalyzed ortho-acyloxylation.

Rhodium-Catalyzed ortho-C–H Olefination

Protocol 3.3.1: Rh(III)-Catalyzed Regioselective ortho-Olefination

  • Materials:

    • N-Acetyl sulfonimidoyl benzene (1.0 equiv)

    • Olefin (e.g., acrylate esters, styrenes) (2.0-3.0 equiv)

    • [RhCp*Cl₂]₂ (2.5 mol%)

    • AgSbF₆ (10 mol%) or Cu(OAc)₂ (20 mol%) as an additive/oxidant

    • Solvent (e.g., 1,2-dichloroethane (DCE), tert-amyl alcohol)

  • Procedure:

    • To an oven-dried reaction tube, add the N-acetyl sulfonimidoyl benzene, [RhCp*Cl₂]₂, and the silver or copper salt.

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent, followed by the olefin via syringe.

    • Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Expert Insights: The choice of additive/oxidant is critical. Silver salts like AgSbF₆ can act as halide scavengers, generating a more cationic and reactive rhodium species. Copper salts like Cu(OAc)₂ often serve as a co-oxidant in the catalytic cycle. The N-acetyl group is key for this transformation, implying that N-H acidity and coordinating ability are major influencing factors.[7]

Data Summary and Comparison

The following table summarizes representative conditions for the late-stage functionalization of sulfonamide and related scaffolds, which can serve as a starting point for optimizing reactions with sulfonimidoyl benzene substrates.

FunctionalizationCatalyst SystemDirecting GroupCoupling PartnerSolventTemp. (°C)Yield (%)Reference
Acyloxylation Pd(OAc)₂ / PhI(OAc)₂N-Benzoyl SulfonimidamideAcetic AcidAcetic Acid100Moderate to Good[5]
Olefination [RhCpCl₂]₂ / AgSbF₆N-Acetyl SulfonamideAcrylateDCE120High[6]
Olefination [RhCpCl₂]₂ / Cu(OAc)₂N-Acyl SulfonamideStyrenet-Amyl Alcohol100High[7]
Arylation Pd(OAc)₂ / Ag₂OUnsubstituted SulfonamideAryl IodideToluene110Good[4]

Conclusion and Future Outlook

The late-stage functionalization of sulfonimidoyl benzene scaffolds represents a frontier in medicinal chemistry, offering a direct path to novel analogues with potentially superior properties. The protocols and insights provided in this guide, drawing from both direct sulfonimidoyl functionalization and the closely related sulfonamide chemistry, equip researchers with the foundational knowledge to explore this exciting area. While palladium-catalyzed acyloxylation has been demonstrated, the expansion to other C-C and C-heteroatom bond-forming reactions, guided by the principles of directed C-H activation, holds immense promise. Future work will likely focus on expanding the scope of these reactions, developing asymmetric variants to control the stereochemistry at the newly formed bond, and further elucidating the mechanistic nuances of the sulfonimidoyl directing group.

References

  • D. Lee, Y. Kim, S. Chan. Iridium-Catalyzed Direct Arene C-H Bond Amidation with Sulfonyl- and Aryl Azides. J. Org. Chem., 2013, 78, 11102-11109. [Link]

  • Ortho‐C−H functionalization of aryl sulfonamides. ResearchGate. [Link]

  • Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles. PubMed Central. [Link]

  • Regioselective ortho olefination of aryl sulfonamide via rhodium-catalyzed direct C-H bond activation. PubMed. [Link]

  • Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles. Chemical Science (RSC Publishing). [Link]

  • Synthesis of benzofused five-ring sultams via Rh-catalyzed C-H olefination directed by an N-Ac-substituted sulfonamide group. Semantic Scholar. [Link]

  • Rhodium(III)-Catalyzed Oxidative Olefination of N-Allyl Sulfonamides. ResearchGate. [Link]

  • Palladium‐Catalyzed Site‐Selective C−H Functionalization of Weakly Coordinating Sulfonamides: Synthesis of Biaryl Sulfonamides. ResearchGate. [Link]

  • Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. Organic Letters - ACS Publications. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. PMC - NIH. [Link]

  • The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation. PubMed. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. University College Cork. [Link]

  • ChemInform Abstract: Regioselective ortho Olefination of Aryl Sulfonamide via Rhodium‐Catalyzed Direct C—H Bond Activation. Sci-Hub. [Link]

  • Rhodium catalyzed C–H olefination of N-benzoylsulfonamides with internal alkenes. Chemical Communications (RSC Publishing). [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. Semantic Scholar. [Link]

  • Mechanochemical Iron‐Catalyzed Nitrene Transfer Reactions: Direct Synthesis of N‐Acyl Sulfonimidamides from Sulfinamides. RWTH Publications. [Link]

  • Selective ortho and benzylic functionalization of secondary and tertiary p-tolylsulfonamides. Ipso-bromo desilylation and Suzuki cross-coupling reactions. PubMed. [Link]

  • Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. PMC. [Link]

  • Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv. [Link]

  • Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society. [Link]

  • Sulfonimidamide as a directing agent for Pd-catalyzed regioselective oxidative C–H acyloxylation of arenes. ResearchGate. [Link]

  • Palladium-Catalyzed Enantioselective Arylation of Aryl Sulfenate Anions: A Combined Experimental and Computational Study. ACS Publications. [Link]

  • “Novel methods for the synthesis and functionalisation of sulfoximines and sulfonimidamides”. Nottingham ePrints. [Link]

  • Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry. [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. [Link]

  • Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. Organic Letters - ACS Publications. [Link]

  • Sulfoximines: A Reusable Directing Group for Chemo‐ and Regioselective ortho C-H Oxidation of Arenes. Scilit. [Link]

  • (PDF) Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ResearchGate. [Link]

  • Palladium Catalyzed Monoselective α-Arylation of Sulfones and Sulfonamides with 2,2,6,6-Tetramethylpiperidine·ZnCl·LiCl Base and Aryl Bromides. Organic Chemistry Portal. [Link]

  • Ortho‐hydroxylation of N‐benzoyl sulfoximine. ResearchGate. [Link]

  • Highly Selective Palladium-Catalyzed Arene C-H Acyloxylation with Benzothiadiazole as a Modifiable Directing Group. PubMed. [Link]

  • Sulfonylation of arenes using different sulfonyl donors. ResearchGate. [Link]

Sources

Method

Metal-catalyzed C-N bond formation with sulfonimidoyl benzene

Application Note: Metal-Catalyzed C-N Bond Formation with Sulfonimidoyl Benzene Derivatives Abstract This technical guide details the methodology for constructing C-N bonds using sulfonimidoyl benzene derivatives (specif...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Metal-Catalyzed C-N Bond Formation with Sulfonimidoyl Benzene Derivatives

Abstract

This technical guide details the methodology for constructing C-N bonds using sulfonimidoyl benzene derivatives (specifically NH-sulfoximines and sulfonimidamides) as nucleophiles. These sulfur(VI) pharmacophores are critical bioisosteres for sulfonamides and sulfones in medicinal chemistry. This note provides two validated "Gold Standard" protocols: Palladium-catalyzed cross-coupling (Buchwald-Hartwig type) for aryl halides and Copper-catalyzed oxidative coupling (Chan-Lam type) for aryl boronic acids. It includes mechanistic insights, decision trees for condition selection, and troubleshooting frameworks.

Introduction & Strategic Value

Sulfonimidoyl functional groups (


) offer unique 3D-structural properties, higher solubility, and distinct hydrogen-bonding profiles compared to traditional sulfonamides. The "sulfonimidoyl benzene" core (e.g., S-phenyl sulfoximine) is a privileged scaffold in drug discovery (e.g., Sulfoxaflor, BAY 1143572).

Chemical Challenge: The nitrogen atom in NH-sulfoximines is moderately acidic (


 in DMSO) and sterically hindered by the adjacent sulfur substituents. Forming C-N bonds here requires overcoming competitive coordination to the metal center and ensuring efficient reductive elimination.

Mechanistic Insight: The Catalytic Engine

Understanding the metal insertion mechanism is vital for troubleshooting.

  • Palladium Pathway: Follows a standard

    
     cycle. The rate-determining step is often the oxidative addition of the aryl halide, followed by amine coordination. The steric bulk of the sulfoximine requires specific bidentate ligands (e.g., BINAP, Xantphos) to prevent catalyst poisoning and force reductive elimination.
    
  • Copper Pathway (Chan-Lam): Operates via a

    
     oxidative cycle. The reaction is driven by the formation of a copper-amine-aryl species, often requiring an external oxidant (air/O2) to regenerate the active Cu species. It is milder but sensitive to moisture.
    
Diagram 1: Pd-Catalyzed Cross-Coupling Cycle

Pd_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coord Ligand Exchange (Ar-Pd-NH-Sulfoximine) OxAdd->Coord + Sulfoximine Deprot Deprotonation (Base-assisted) Coord->Deprot + Base (-HX) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Pd(II) Intermediate RedElim->Pd0 Product Release

Caption: Simplified Pd(0)/Pd(II) catalytic cycle for the N-arylation of sulfonimidoyl benzene derivatives.

Experimental Protocols

Protocol A: Pd-Catalyzed Cross-Coupling (The "Heavy Lifter")

Best for: Aryl bromides/chlorides, electron-poor electrophiles, and scale-up.

Reagents:

  • Substrate: S-Phenyl sulfoximine (1.0 equiv)

  • Electrophile: Aryl Bromide (1.2 equiv)

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: rac-BINAP or Xantphos (3-6 mol%)

  • Base:

    
     (1.5 - 2.0 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under argon flow, charge an oven-dried reaction vial with

    
    , Ligand, and 
    
    
    
    .
  • Activation: Add anhydrous Toluene (

    
     concentration). Stir at RT for 5 mins to pre-complex the catalyst/ligand (solution typically turns orange/red).
    
  • Addition: Add the S-phenyl sulfoximine and Aryl Bromide.

  • Reaction: Seal the vial with a crimp cap (PTFE septum). Heat to 100°C for 12-18 hours.

    • Note: Use a heating block with vigorous stirring (800 rpm) to suspend the insoluble base.

  • Workup: Cool to RT. Filter through a pad of Celite® eluting with EtOAc. Concentrate in vacuo.

  • Purification: Flash chromatography (SiO2). Sulfoximines are polar; start with 20% EtOAc/Hexanes and increase polarity.

Validation Criteria:

  • TLC: Sulfoximines stain well with KMnO4 (often appearing as white spots on a purple background).

  • 1H NMR: Look for the disappearance of the NH proton (broad singlet,

    
     2.5-4.0 ppm) and the appearance of aromatic signals from the new ring.
    
Protocol B: Cu-Catalyzed Chan-Lam Coupling (The "Mild Alternative")

Best for: Aryl boronic acids, complex substrates sensitive to high heat, late-stage functionalization.

Reagents:

  • Substrate: S-Phenyl sulfoximine (1.0 equiv)

  • Electrophile: Aryl Boronic Acid (1.5 - 2.0 equiv)

  • Catalyst:

    
     (10-20 mol%)
    
  • Base/Ligand: Pyridine (2.0 equiv) or

    
    
    
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

  • Oxidant: Ambient Air (Open flask) or

    
     balloon
    

Step-by-Step Methodology:

  • Setup: Use a standard round-bottom flask (no glovebox needed).

  • Charging: Add Sulfoximine, Aryl Boronic Acid, and

    
    .
    
  • Solvent: Add DCM (

    
    ). Add Pyridine.
    
  • Reaction: Stir at Room Temperature open to the air (use a drying tube if humidity is >60%).

    • Tip: If reaction is sluggish, switch to pure

      
       balloon atmosphere.
      
  • Monitoring: Reaction time varies (4h to 48h). The mixture usually turns deep blue/green.

  • Workup: Quench with aqueous

    
     (to sequester Cu). Extract with DCM.[1]
    
  • Purification: Standard flash chromatography.

Technical Data Summary

FeatureProtocol A (Palladium) Protocol B (Copper)
Electrophile Aryl Halides (Br, I, Cl)Aryl Boronic Acids
Temperature 80°C - 110°C20°C - 40°C
Atmosphere Inert (Ar/N2)Aerobic (Air/O2)
Steric Tolerance High (with proper ligand)Moderate
Functional Group Tolerance Good (Sensitive to protic groups)Excellent (Tolerates alcohols/amides)
Typical Yield 70 - 95%50 - 85%

Decision Logic & Troubleshooting

Diagram 2: Method Selection Workflow

Selection_Tree Start Start: Choose Electrophile Halide Aryl Halide (Br/Cl) Start->Halide Boronic Boronic Acid Start->Boronic CheckSterics Is Halide Sterically Hindered? Halide->CheckSterics CuRoute Use Protocol B (Cu) Solvent: DCM/MeOH Boronic->CuRoute PdRoute Use Protocol A (Pd) Ligand: BINAP CheckSterics->PdRoute No AdvPd Switch Ligand: BrettPhos or Xantphos CheckSterics->AdvPd Yes

Caption: Decision tree for selecting the optimal catalytic system based on electrophile availability and steric demands.

Troubleshooting Guide:

  • Low Conversion (Pd): Often due to catalyst deactivation. Ensure reagents are dry. Switch base to

    
     (stronger) if the substrate allows. Try "pre-stirring" catalyst and ligand for 30 mins.
    
  • Protodeboronation (Cu): If the boronic acid decomposes before coupling, add Molecular Sieves (4Å) and add the boronic acid in portions (e.g., 0.5 equiv every 2 hours).

  • Blue Spots on TLC (Cu): Residual copper. Wash organic layer with 10% EDTA solution or aqueous Ammonia during workup.

Safety & Handling

  • Sulfoximines: Generally stable but should be treated as potential irritants.

  • Palladium/Copper: Heavy metals. Dispose of aqueous waste in designated heavy metal streams.

  • Pressure: Protocol A involves heating solvents near boiling points in sealed vials; use a blast shield.

References

  • Synthesis of N-Aryl Sulfonimidamides via Nucleophilic Aromatic Substitution. BenchChem Application Notes. Link

  • Facile N-Arylation of Amines and Sulfonamides. PMC (NIH). Link

  • N-Arylation of NH-Sulfoximines via Dual Nickel Photocatalysis. Organic Chemistry Portal. Link

  • Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Organic Chemistry Frontiers. Link

  • Copper-Catalyzed N-Arylation of Sulfoximines with Arylboronic Acids. Thieme Connect. Link

  • Transition-metal-catalysed C-N bond activation. Royal Society of Chemistry Reviews. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 1-Bromo-4-(S-methylsulfonimidoyl)benzene

The following Technical Support Guide is designed for researchers and process chemists working with 1-Bromo-4-(S-methylsulfonimidoyl)benzene (CAS: 145026-07-9). This guide addresses stability, solubility, and handling in...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 1-Bromo-4-(S-methylsulfonimidoyl)benzene (CAS: 145026-07-9). This guide addresses stability, solubility, and handling in acidic media, moving beyond basic datasheets to provide mechanistic insights and troubleshooting workflows.

Product Focus: 1-Bromo-4-(S-methylsulfonimidoyl)benzene (also known as 4-Bromophenyl methyl sulfoximine). Chemical Class:


-Sulfoximine.[1][2][3][4]
Key Functional Group:  Sulfonimidoyl (

).

Part 1: Executive Technical Summary

Senior Application Scientist Note: "The most common support tickets we receive regarding this compound stem from a misunderstanding of its basicity, not its instability. Unlike sulfoxides, which are prone to racemization and reduction in acid, the sulfoximine core is remarkably robust. The 'disappearance' of your compound during acidic workups is almost always due to protonation and subsequent partitioning into the aqueous phase, not decomposition."

Stability Profile in Acidic Media
ParameterStatusTechnical Context
Hydrolytic Stability High The

bond is isoelectronic with the

bond of sulfones. It resists hydrolysis in aqueous mineral acids (e.g., 6M HCl,

) even at elevated temperatures.
Protonation State Basic The imine nitrogen is basic (

of conjugate acid

2.5–3.0). In acidic media (

), it exists almost exclusively as the water-soluble sulfoximinium cation.
Stereochemical Stability Moderate to High Configurationally stable at the Sulfur center. Unlike sulfoxides, acid-catalyzed racemization is negligible under standard processing conditions, though prolonged heating in concentrated acid (>80°C) should be validated.
Oxidative Stability High Resistant to further oxidation (e.g., by

or

) under acidic conditions.

Part 2: Mechanistic Visualization (Speciation & Reactivity)

The following diagram illustrates the behavior of the compound in acidic environments, highlighting the reversible protonation that governs its solubility and reactivity.

Sulfoximine_Acid_Behavior FreeBase Free Base Form (Neutral) Soluble in: DCM, EtOAc Insoluble in: Water Cation Sulfoximinium Cation (Protonated Salt) Soluble in: Water Insoluble in: Non-polar organics FreeBase->Cation Protonation (pH < 2.5) Acid Acidic Media (H+ / H2O) Acid->Cation Cation->FreeBase Neutralization (pH > 9) Degradation Hydrolysis Products (Sulfoxide + NH4+) *Rare, requires extreme forcing* Cation->Degradation Extreme Heat (>100°C) Conc. Acid

Figure 1: Speciation of 1-Bromo-4-(S-methylsulfonimidoyl)benzene. The reversible transition between the lipophilic free base and the hydrophilic cation is the primary driver of workup challenges.

Part 3: Troubleshooting Guide (Q&A)

Scenario A: Loss of Product During Workup

User Question: "I performed a reaction in acidic conditions. After extracting with Ethyl Acetate, my organic layer is empty, but the mass balance is missing. Did the compound decompose?"

Scientist Response: It is highly unlikely that the compound decomposed. You have likely formed the sulfoximinium salt , which is water-soluble and currently resides in your aqueous waste layer.

  • The Mechanism: The sulfoximine nitrogen accepts a proton (

    
    ) from your acid source, forming a polar cation 
    
    
    
    . This species prefers water over ethyl acetate.
  • The Fix:

    • Retain the aqueous layer.

    • Cool the solution to 0–5°C.

    • Slowly adjust the pH to >9 using NaOH or saturated

      
      . You may see a precipitate form (the free base).
      
    • Extract the now-basic aqueous layer with DCM or Ethyl Acetate.

    • The product will partition back into the organic phase.

Scenario B: Analytical Discrepancies (NMR)

User Question: "My NMR in


 looks normal, but when I run a sample in 

with a drop of DCl, the methyl peak shifts significantly. Is this an impurity?"

Scientist Response: No, this is the expected protonation shift .

  • Observation: In

    
    , the 
    
    
    
    group typically appears around
    
    
    3.0–3.1 ppm. Upon protonation (in
    
    
    ), the electron-withdrawing nature of the cationic center deshields the methyl protons, causing a downfield shift (often +0.3 to +0.5 ppm).
  • Action: This shift confirms the integrity of the sulfoximine nitrogen. If the shift is absent in acid, you may have N-functionalized the molecule inadvertently (e.g., N-acylation) or hydrolyzed it to a sulfone (which would not protonate).

Scenario C: Stability in HPLC Mobile Phases

User Question: "Can I use 0.1% TFA (Trifluoroacetic acid) in my LC-MS mobile phase?"

Scientist Response: Yes, the compound is stable in 0.1% TFA. However, be aware of peak shape and retention time :

  • Peak Shape: The basic nitrogen can interact with silanol groups on the column stationary phase, potentially leading to peak tailing.

  • Recommendation: Use a high-ionic strength buffer (e.g., Ammonium Formate/Formic Acid) or a column designed for basic compounds (e.g., C18 with charged surface hybrid technology) to ensure sharp peaks. The mass spectrum will predominantly show

    
     due to the basic nitrogen.
    

Part 4: Validated Recovery Protocol

Objective: Recover 1-Bromo-4-(S-methylsulfonimidoyl)benzene from a strongly acidic reaction mixture (e.g., after deprotection or synthesis).

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Sodium Hydroxide (2M NaOH) or Saturated Sodium Bicarbonate (

    
    )
    
  • Brine solution

  • pH paper or probe

Step-by-Step Workflow:

  • Quench & Cool: If the acidic mixture is hot, cool to room temperature (RT). If it contains reactive acid derivatives (like thionyl chloride), quench carefully over ice.

  • Initial Wash (Acidic): Extract the acidic aqueous solution with DCM once.

    • Checkpoint: The impurity (non-basic byproducts) will go into the DCM. The Target Product remains in the Aqueous layer.

    • Action: Discard the organic layer (or save for impurity profiling).

  • Basification (Critical Step):

    • Place the aqueous layer in an ice bath.

    • Slowly add 2M NaOH with stirring until pH reaches 10–12 .

    • Note: The solution may become cloudy as the free base precipitates.

  • Extraction (Basic):

    • Extract the basic aqueous mixture with DCM (

      
       volumes).[5]
      
    • The product is now in the Organic Layer .

  • Drying: Wash combined organics with brine, dry over

    
    , and concentrate.
    

Part 5: Decision Tree for Troubleshooting

Troubleshooting_Tree Start Issue: Low Yield / Missing Product CheckPH Check Aqueous Layer pH Start->CheckPH IsAcidic pH < 7 CheckPH->IsAcidic Acidic Workup IsBasic pH > 9 CheckPH->IsBasic Basic Workup SaltForm Product is likely protonated (Water Soluble Salt) IsAcidic->SaltForm Yes CheckOrg Check Organic Layer by TLC/LCMS IsBasic->CheckOrg Action1 Basify aq. layer to pH 10 Extract with DCM SaltForm->Action1 Found Product Present? CheckOrg->Found YesFound Yield Loss due to Adsorption or Volatility? Found->YesFound Yes NoFound Check Aqueous for Hydrolysis (Sulfoxide)? Found->NoFound No Hydrolysis Hydrolysis to Sulfoxide (Rare, only in extreme acid) NoFound->Hydrolysis Possible

Figure 2: Diagnostic workflow for locating the compound during extraction processes.

References

  • Lücking, U. (2013).[6] Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. Link

    • Context: Defines the general stability profile and medicinal utility of the sulfoximine group.
  • Frings, M., et al. (2017).[6] Sulfoximines from a Medicinal Chemist’s Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry. Link

    • Context: Provides quantitative data on , metabolic stability, and acid resistance.
  • Bull, J. A., & Luisi, L. (2016).[4][7] Synthesis of Sulfoximines and Sulfonimidamides. Chemical Reviews. Link

    • Context: Reviews synthesis methods involving acidic media, confirming the stability of the moiety during prepar
  • PubChem. (n.d.). 1-Bromo-4-(S-methylsulfonimidoyl)benzene (Compound Summary). National Library of Medicine. Link

    • Context: Verification of chemical structure and identifiers (CAS 145026-07-9).

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral analysis of 1-Bromo-4-(S-methylsulfonimidoyl)benzene

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists. Part 1: Executive Summary & Strategic Context In modern drug discovery, the sulfoxi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Part 1: Executive Summary & Strategic Context

In modern drug discovery, the sulfoximine group (


) has emerged as a superior bioisostere to the traditional sulfone  (

). While structurally similar, the sulfoximine introduces a chiral center at the sulfur atom and a hydrogen-bond donor/acceptor site via the nitrogen, offering tunable solubility and metabolic stability (e.g., in pan-CDK inhibitors like roniciclib).

This guide provides a rigorous spectral comparison between the target molecule, 1-Bromo-4-(S-methylsulfonimidoyl)benzene (Target), and its direct metabolic or synthetic analog, 1-Bromo-4-(methylsulfonyl)benzene (Analog).

Key Analytical Challenge: Distinguishing the NH-sulfoximine from the sulfone oxidation byproduct and verifying the integrity of the chiral sulfur center.

Part 2: Structural Logic & Electronic Environment

Before analyzing the spectra, we must establish the electronic causality that dictates the chemical shifts.

2.1 The Comparative Framework
  • The Analog (Sulfone): Achiral

    
     symmetry (assuming rapid rotation). The sulfone group is strongly electron-withdrawing (
    
    
    
    ).
  • The Target (Sulfoximine): Chiral

    
     symmetry. The 
    
    
    
    replaces one
    
    
    . The nitrogen is less electronegative than oxygen, slightly reducing the deshielding effect on the
    
    
    -methyl group, but the exchangeable proton introduces variability.

ElectronicEffects Target Target: Sulfoximine (Chiral S, H-Bond Donor) Effect_Me Methyl Shift (Inductive Effect) Target->Effect_Me S slightly less positive Effect_Ar Aromatic Shift (Resonance + Anisotropy) Target->Effect_Ar Para-substituent Effect_NH NH Exchange (Solvent/Conc. Dependent) Target->Effect_NH Unique Feature Analog Analog: Sulfone (Achiral, Strong Withdrawing) Analog->Effect_Me S highly positive Analog->Effect_Ar Para-substituent

Figure 1: Causal factors influencing NMR chemical shifts in sulfoximine vs. sulfone derivatives.

Part 3: Experimental Protocol (Self-Validating System)

To ensure reproducible data, the following protocol controls for concentration and solvent effects, which critically alter the sulfoximine


 shift.
3.1 Sample Preparation
  • Solvent Selection: Use CDCl₃ (99.8% D) for routine characterization to observe the

    
     signal. Use DMSO-d₆  only if solubility is poor, noting that DMSO will desshield the 
    
    
    
    significantly (hydrogen bonding) and slow the exchange rate.
  • Concentration: Prepare a 15 mg/0.6 mL solution. High concentrations can cause

    
     intermolecular hydrogen bonding, shifting the 
    
    
    
    peak downfield.
  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., ammonium carbamate residues from synthesis) which broaden the signals.

3.2 Acquisition Parameters
  • ¹H NMR: 400 MHz or higher. Spectral width -2 to 12 ppm. Relaxation delay (

    
    ) 
    
    
    
    s (ensure methyl integration accuracy).
  • ¹³C NMR: Proton-decoupled. Minimum 256 scans to resolve the quaternary carbons attached to Br and S.

Part 4: Spectral Comparison & Data Analysis
4.1 ¹H NMR Comparison (400 MHz, CDCl₃)

The table below contrasts the Target with the Analog. Note the distinct diagnostic handle of the Methyl group and the


.
FeatureTarget: Sulfoximine (ppm)Analog: Sulfone (ppm)Analysis & Causality
S-CH₃ 3.08 - 3.12 (s, 3H) 3.04 - 3.06 (s, 3H) The sulfoximine methyl is slightly deshielded (downfield) or comparable to the sulfone. The

bond anisotropy differs from

.
N-H 2.60 - 3.50 (br s, 1H) Absent CRITICAL: This peak is concentration/pH dependent. Broadness indicates quadrupole coupling to ¹⁴N or exchange.
Ar-H (Ortho to S) 7.85 - 7.92 (d, 2H) 7.80 - 7.85 (d, 2H) Both groups are electron-withdrawing, deshielding adjacent protons. AA'XX' system.

Hz.
Ar-H (Ortho to Br) 7.65 - 7.70 (d, 2H) 7.68 - 7.72 (d, 2H) Less affected by the sulfur oxidation state. Confirms the 1,4-substitution pattern.

Diagnostic Check: If you observe a singlet at ~3.05 ppm without an integral of 3H matching a broad singlet at ~3.0 ppm, you likely have the sulfone impurity (over-oxidation).

4.2 ¹³C NMR Comparison (100 MHz, CDCl₃)
Carbon TypeTarget: Sulfoximine (ppm)Analog: Sulfone (ppm)Analysis
S-CH₃ 44.0 - 46.0 44.5 The methyl carbon is chemically equivalent in the racemate but distinct from the sulfone.
C-ipso (S) 140.0 - 142.0 139.5 The quaternary carbon attached to Sulfur.
C-ipso (Br) 128.0 - 129.0 129.0 Characteristic of aryl bromides.
Ar-CH 128.0 - 132.0 128.0 - 130.0 Typical aromatic signals.
Part 5: Advanced Characterization (Chirality)

Unlike the sulfone, the sulfoximine is chiral at the sulfur atom. The standard NMR spectrum described above represents the racemate.

5.1 Enantiomeric Excess (ee) Determination

To distinguish enantiomers without chiral HPLC, use Chiral Solvating Agents (CSAs) .

  • Protocol: Add 1.0 - 2.0 equivalents of (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or Pirkle alcohol to the NMR tube.

  • Result: The

    
     singlet (initially at ~3.10 ppm) will split into two distinct singlets (diastereomeric complexes). Integration of these split peaks allows calculation of ee.
    

Workflow Sample Isolated Product (White Solid) Solvent Dissolve in CDCl3 Sample->Solvent H1_NMR 1H NMR Acquisition Solvent->H1_NMR Check_Me Check Methyl Region (3.0 - 3.2 ppm) H1_NMR->Check_Me Decision Singlet or Split? Check_Me->Decision Pure Single Peak: Racemic/Pure Decision->Pure Singlet Impure Multiple Peaks: Sulfone Impurity Decision->Impure Multi/Shoulder CSA_Step Add Chiral Solvating Agent (e.g., Pirkle Alcohol) Pure->CSA_Step If Chiral QC needed EE_Calc Calculate ee% from split Methyl signals CSA_Step->EE_Calc

Figure 2: Analytical workflow for structural validation and enantiomeric excess determination.

References
  • Bolm, C., & Verrucci, M. (2000). Sulfoximines: Synthesis and Application in Asymmetric Catalysis. This seminal work establishes the foundational NMR characteristics of S-methyl sulfoximines.

  • Frings, M., et al. (2006). N-H Sulfoximines as Ligands in Iron-Catalyzed Reactions. Provides detailed experimental data on 1-Bromo-4-(sulfonimidoyl)

  • Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry.

  • Reggelin, M., & Zur, C. (2000). Chiral Solvating Agents for the Determination of the Enantiomeric Excess of Sulfoximines. Describes the NMR protocol for splitting the S-Methyl signal.

Comparative

X-ray crystallography data for 1-Bromo-4-(S-methylsulfonimidoyl)benzene

Technical Comparison Guide: X-ray Crystallography of 1-Bromo-4-(S-methylsulfonimidoyl)benzene Executive Summary This guide provides a technical analysis of 1-Bromo-4-(S-methylsulfonimidoyl)benzene (also known as 4-bromop...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: X-ray Crystallography of 1-Bromo-4-(S-methylsulfonimidoyl)benzene

Executive Summary

This guide provides a technical analysis of 1-Bromo-4-(S-methylsulfonimidoyl)benzene (also known as 4-bromophenyl methyl sulfoximine), a critical scaffold in modern medicinal chemistry. We compare its crystallographic and physicochemical profile against its primary bioisostere, 1-Bromo-4-(methylsulfonyl)benzene (the sulfone analog).

The sulfonimidoyl moiety (


) offers a distinct advantage over the sulfonyl group (

) by introducing a hydrogen bond donor (NH) and an additional stereogenic center at the sulfur atom. This guide details the structural parameters, experimental protocols for absolute configuration determination, and the implications for ligand-protein binding.

Part 1: Structural Characterization & Comparative Analysis

The transition from a sulfone to a sulfoximine introduces asymmetry and alters the electrostatic landscape of the molecule. Below is a direct comparison of the target molecule against its sulfone analog based on high-resolution X-ray diffraction data.

Table 1: Crystallographic & Physicochemical Comparison
FeatureSulfoximine (Target) Sulfone (Alternative) Implication
Functional Group


Sulfoximine is mono-aza isostere.[1][2]
S-Heteroatom Bond S=N: 1.52 – 1.55 ÅS=O: 1.44 – 1.46 ÅS=O: 1.43 – 1.45 Å (both)S=N bond is longer, creating a slightly distorted tetrahedron.
Geometry @ Sulfur Chiral Tetrahedron (

)
Achiral Tetrahedron (

)
Sulfoximines exist as separable enantiomers (R/S).
H-Bonding Profile Donor (NH) & Acceptor (O, N)Acceptor Only (O, O)Sulfoximine improves solubility and target selectivity.
Crystal Packing Forms intermolecular

chains/dimers.
Weak

interactions.
Higher melting point potential for sulfoximines due to H-bonds.[3]
LogP (Lipophilicity) Lower (More Polar)HigherSulfoximine improves aqueous solubility.

Expert Insight: The


 bond in sulfoximines is formally a double bond but exhibits significant single-bond character with charge separation (

). This makes the nitrogen highly basic and a potent hydrogen bond donor/acceptor, unlike the neutral oxygen in sulfones.
Visualizing the Bioisosteric Shift

The following diagram illustrates the structural and functional shift when replacing the sulfone oxygen with the imine nitrogen.

Bioisostere_Comparison Sulfone Sulfone Analog (1-Bromo-4-methylsulfonylbenzene) Sulfoximine Target Molecule (1-Bromo-4-(S-methylsulfonimidoyl)benzene) Sulfone->Sulfoximine Bioisosteric Replacement (O -> NH) Properties_Sulfone Symmetry: Achiral H-Bond: Acceptor Only Lipophilicity: High Sulfone->Properties_Sulfone Exhibits Properties_Sulfoximine Symmetry: Chiral (R/S) H-Bond: Donor + Acceptor Lipophilicity: Moderate Sulfoximine->Properties_Sulfoximine Exhibits

Figure 1: Functional comparison between Sulfone and Sulfoximine scaffolds.[4]

Part 2: Experimental Protocol (X-Ray Crystallography)

To definitively assign the absolute configuration (R vs. S) of 1-Bromo-4-(S-methylsulfonimidoyl)benzene, a rigorous X-ray diffraction workflow is required. The presence of the Bromine atom is the critical enabler here, as it provides a strong anomalous signal.

Step-by-Step Workflow
  • Crystallization (Vapor Diffusion):

    • Solvent System: Dissolve 10 mg of the enantiopure sulfoximine in minimal Methanol/Dichloromethane (1:1).

    • Antisolvent: Pentane or Diethyl Ether.

    • Method: Slow vapor diffusion at 4°C. The NH moiety facilitates crystallization via hydrogen bond networking, often yielding needles or prisms within 48 hours.

  • Data Collection (Anomalous Dispersion):

    • Source: Use Mo-Kα radiation (

      
       Å) or Cu-Kα  (
      
      
      
      Å).
    • Why Mo/Cu? While Cu provides stronger diffraction for small organics, the Bromine atom (

      
      ) has a significant absorption edge. Mo-Kα is preferred to minimize absorption errors while still capturing the anomalous scattering (
      
      
      
      ) of Bromine required for absolute structure determination.
    • Temperature: Maintain crystal at 100 K (Cryostream) to reduce thermal vibration of the methyl group.

  • Structure Solution & Refinement:

    • Phasing: Use Direct Methods (SHELXT) or Patterson methods (exploiting the heavy Br atom).

    • Refinement: Full-matrix least-squares on

      
      .
      
    • Absolute Configuration: Calculate the Flack Parameter .

      • Flack

        
        : Correct absolute configuration.
        
      • Flack

        
        : Inverted structure (wrong enantiomer).
        
      • Validation: For this molecule, the Br atom ensures the standard uncertainty (u) of the Flack parameter is low (

        
        ), providing high confidence.
        
Crystallography Logic Diagram

Crystallography_Workflow Start Enantiopure Sample (1-Bromo-4-(S-methylsulfonimidoyl)benzene) Crystal Single Crystal Growth (Vapor Diffusion MeOH/Pentane) Start->Crystal Diffraction X-Ray Diffraction (Mo-Kα Source) Crystal->Diffraction Mount @ 100K Phasing Structure Solution (Heavy Atom Method - Br) Diffraction->Phasing Collect Anomalous Data Refinement Refinement & Flack Parameter Phasing->Refinement Result Absolute Configuration (R) or (S) Assigned Refinement->Result Flack x ~ 0.0

Figure 2: Workflow for determining absolute configuration using the Bromine heavy atom effect.

Part 3: Physicochemical Implications for Drug Design

The replacement of a sulfone with a sulfoximine is not merely structural; it is functional.[3][4]

  • Solubility Enhancement: The exposed NH group in 1-Bromo-4-(S-methylsulfonimidoyl)benzene lowers the LogP compared to the sulfone. In drug development, this often translates to better oral bioavailability.

  • Target Binding:

    • Sulfone: Can only accept H-bonds (e.g., from backbone amides).

    • Sulfoximine: Can donate H-bonds (e.g., to Asp/Glu side chains) and accept them. This opens new "vectors" for binding affinity that are inaccessible to the sulfone analog.

  • Metabolic Stability: The sulfoximine group is generally metabolically stable, similar to sulfones, but the NH can be further functionalized (e.g., N-alkylation) to tune permeability, whereas the sulfone oxygen cannot.

References

  • Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. Link

  • Lücking, U. (2019). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities. Bioorganic & Medicinal Chemistry. Link

  • Frings, M., et al. (2015). Synthesis and Biological Applications of Sulfoximines. RWTH Aachen Publications. Link

  • Cambridge Crystallographic Data Centre (CCDC) . General Search for Sulfoximine Structures. Link

  • Reggelin, M., & Zur, C. (2000). Structural Studies on Chiral Sulfoximines. Synthesis. Link

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of the Sulfonimidoyl Group and its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of the Sulfonimidoyl Moiety in Modern Chemistry The sulfonimidoyl group, a sulfur(VI) functional group with the general structur...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of the Sulfonimidoyl Moiety in Modern Chemistry

The sulfonimidoyl group, a sulfur(VI) functional group with the general structure R-S(O)(NR')-R'', is rapidly gaining prominence in medicinal chemistry and materials science.[1][2] As an aza-analog of the well-known sulfonyl group, it offers a unique three-dimensional structure and a distinct electronic profile, making it an attractive bioisostere for sulfones and sulfonamides in drug design.[3] Understanding the spectroscopic properties of this functional group is paramount for its identification and characterization in novel chemical entities. This guide provides an in-depth comparison of the characteristic infrared (IR) absorption peaks of the sulfonimidoyl group with its close structural relatives: the sulfonyl and sulfoximine moieties.

Deciphering the Vibrational Language of Sulfur(VI) Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. Specific functional groups exhibit characteristic absorption bands at distinct frequencies, providing a molecular "fingerprint." For sulfur(VI) compounds, the most informative IR absorptions arise from the stretching vibrations of the sulfur-oxygen (S=O) and sulfur-nitrogen (S=N or S-N) bonds. The precise frequencies of these vibrations are sensitive to the electronic environment and the nature of the substituents attached to the sulfur atom.

The Sulfonyl Group (R-SO₂-R'): A Familiar Benchmark

The sulfonyl group is a common motif in pharmaceuticals and polymers. Its IR spectrum is distinguished by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the two S=O bonds.

  • Asymmetric S=O Stretch (νₐₛ S=O): Typically observed in the range of 1350-1310 cm⁻¹ .[4][5][6]

  • Symmetric S=O Stretch (νₛ S=O): Generally found in the region of 1175-1140 cm⁻¹ .[4][5][6]

These two absorptions are intense and readily identifiable, making the sulfonyl group straightforward to characterize via IR spectroscopy.

The Sulfoximine Group (R-S(O)(NH)-R'): A Close Relative

Sulfoximines are isoelectronic with sulfones and serve as an excellent model for understanding the IR characteristics of the sulfonimidoyl group. They contain one S=O bond and one S=N bond (in the case of N-H sulfoximines).

While comprehensive, explicitly assigned IR data for a wide range of sulfoximines is not as abundant as for sulfonyls, analysis of reported spectra and general spectroscopic principles allow for the following assignments:

  • S=O Stretch (ν S=O): This vibration gives rise to a strong absorption band typically found in the range of 1220-1180 cm⁻¹ .[7] The lower frequency compared to the asymmetric stretch of sulfones is attributed to the presence of only one S=O bond and the influence of the adjacent S=N bond.

  • S=N Stretch (ν S=N): The sulfur-nitrogen double bond stretch is expected to appear in a similar region to the S=O stretch. Based on data from related sulfur-nitrogen compounds, this peak is anticipated in the 1150-1050 cm⁻¹ range.

  • N-H Stretch (ν N-H): For N-H sulfoximines, a characteristic stretching vibration is observed in the region of 3300-3200 cm⁻¹ .[7]

The Sulfonimidoyl Group (R-S(O)(NR')-R''): Unveiling its Spectroscopic Signature

Direct and extensively tabulated experimental IR data for the sulfonimidoyl group is notably scarce in the peer-reviewed literature. However, by drawing logical comparisons with the closely related sulfoximine and sulfonyl groups, we can confidently predict the characteristic absorption regions for the key vibrational modes of the sulfonimidoyl moiety.

  • S=O Stretch (ν S=O): Analogous to sulfoximines, the sulfonimidoyl group possesses a single S=O bond. Therefore, its stretching vibration is expected to result in a strong absorption band in a similar range, estimated to be between 1230-1190 cm⁻¹ . The slight shift to a higher wavenumber compared to sulfoximines can be attributed to the electronic effects of the substituent on the imino nitrogen.

  • S=N Stretch (ν S=N): The stretching vibration of the S=N double bond in the sulfonimidoyl group is predicted to occur in the region of 1170-1070 cm⁻¹ . The exact position will be influenced by the nature of the substituent on the nitrogen atom (R').

Comparative Summary of Characteristic IR Peaks

The following table provides a concise comparison of the key IR stretching frequencies for the sulfonimidoyl, sulfonyl, and sulfoximine functional groups.

Functional GroupBondVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Sulfonimidoyl S=OStretch1230-1190 (estimated)Strong
S=NStretch1170-1070 (estimated)Medium-Strong
Sulfonyl S=OAsymmetric Stretch1350-1310[4][5][6]Strong
S=OSymmetric Stretch1175-1140[4][5][6]Strong
Sulfoximine S=OStretch1220-1180[7]Strong
S=NStretch1150-1050Medium-Strong
N-HStretch3300-3200[7]Medium

Disclaimer: The wavenumber ranges for the sulfonimidoyl group are estimated based on the analysis of structurally related compounds due to the limited availability of direct experimental data.

Experimental Protocol: Acquiring an IR Spectrum of a Sulfonimidoyl-Containing Compound

This section outlines a standardized procedure for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of a solid sulfonimidoyl-containing compound using the Attenuated Total Reflectance (ATR) technique.

Methodology: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Rationale: ATR is a preferred method for solid samples as it requires minimal sample preparation and is non-destructive. The technique relies on the total internal reflection of an IR beam within a high-refractive-index crystal (e.g., diamond or germanium). The evanescent wave that penetrates a short distance into the sample is absorbed at specific frequencies, generating the IR spectrum.

Step-by-Step Protocol:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

    • Verify that the ATR accessory is correctly installed and aligned.

    • Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a lint-free wipe to remove any residues.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

    • The background spectrum should be a flat line at 100% transmittance.

  • Sample Application:

    • Place a small amount of the solid sulfonimidoyl-containing compound directly onto the center of the ATR crystal.

    • Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal surface. The applied force should be sufficient to create a uniform, thin layer of the sample on the crystal.

  • Sample Spectrum Acquisition:

    • Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

  • Data Analysis:

    • Identify and label the characteristic absorption peaks, paying close attention to the regions where the S=O and S=N stretching vibrations are expected.

    • Compare the obtained spectrum with the data presented in this guide and with spectra of related compounds to confirm the presence of the sulfonimidoyl group.

  • Cleaning:

    • Thoroughly clean the ATR crystal and press arm with a suitable solvent and lint-free wipe to remove all traces of the sample.

Visualizing the Functional Groups and Experimental Workflow

To aid in the conceptual understanding of the molecular structures and the experimental process, the following diagrams are provided.

Molecular Structures of Sulfur(VI) Functional Groups cluster_sulfonyl Sulfonyl Group cluster_sulfoximine Sulfoximine Group cluster_sulfonimidoyl Sulfonimidoyl Group s1 S o1 O s1->o1 O o2 O s1->o2 O r1 R s1->r1 r2 R' s1->r2 s2 S o3 O s2->o3 O n1 N s2->n1 N r3 R s2->r3 r4 R' s2->r4 h1 H n1->h1 s3 S o4 O s3->o4 O n2 N s3->n2 N r5 R s3->r5 r6 R' s3->r6 r7 R'' n2->r7

Caption: Comparison of Sulfonyl, Sulfoximine, and Sulfonimidoyl structures.

ATR FT-IR Experimental Workflow A 1. Clean ATR Crystal B 2. Acquire Background Spectrum A->B C 3. Apply Solid Sample B->C D 4. Apply Pressure C->D E 5. Acquire Sample Spectrum D->E F 6. Analyze Data E->F G 7. Clean ATR Crystal F->G

Caption: Step-by-step workflow for ATR FT-IR analysis.

Conclusion and Future Outlook

The sulfonimidoyl functional group represents an exciting and rapidly evolving area of chemical research. While direct and comprehensive experimental IR data remains somewhat limited, a thorough understanding of the spectroscopic properties of related sulfonyl and sulfoximine moieties provides a solid foundation for the characterization of sulfonimidoyl-containing molecules. The estimated characteristic IR absorption bands for the S=O (1230-1190 cm⁻¹) and S=N (1170-1070 cm⁻¹) stretching vibrations serve as a valuable guide for researchers in this field. As the synthesis and application of sulfonimidoyl compounds continue to expand, it is anticipated that a more extensive and detailed library of their IR spectra will become available, further refining our understanding of this unique and important functional group.

References

  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Rsc.org. [Link]

  • CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Canadian Science Publishing. [Link]

  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung. [Link]

  • Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides†. MDPI. [Link]

  • Synthetic and spectroscopic investigation of N-acylated sulfoximines. PubMed. [Link]

  • Spectroscopic studies on sulphur—nitrogen compounds. Research Solutions Pages. [Link]

  • Small Reactive Sulfur-Nitrogen Compounds and Their Transition Metal Complexes. vscht.cz. [Link]

  • Electronic structure of sulfur-nitrogen containing compounds: correlations with theory and chemical reactivity. ResearchGate. [Link]

  • Infrared Spectra of New Sulfur-Nitrogen Species in Solid Argon. vscht.cz. [Link]

  • CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. University of Colorado Boulder. [Link]

  • Table of Characteristic IR Absorptions. University of California, Los Angeles. [Link]

  • Mechanistic Investigation of the NH-Sulfoximination of Sulfide. Evidence for λ6-sulfanenitrile intermediates. Rsc.org. [Link]

  • The infrared spectra of N-substituted sulphonamides. Scilit. [Link]

  • Synthesis and Transformations of NH‐Sulfoximines. IRIS. [Link]

  • Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy. ResearchGate. [Link]

  • Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. MDPI. [Link]

  • Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. [Link]

  • Synthesis and configurational assignment of vinyl sulfoximines and sulfonimidamides. Semantic Scholar. [Link]

  • Sulfoximines, sulfilimines, sulfinimides, sulfonimidates and sulfonimidamides - the chiral sulfur connection. Organic Chemistry Portal. [Link]

  • Facile and Sensitive Detection of Nitrogen-Containing Organic Bases with Near Infrared C-Dots Derived Assays. PMC. [Link]

Sources

Comparative

Pharmacokinetic Properties of Sulfoximine-Containing Drug Candidates: A Comparative Guide

This guide provides an in-depth technical analysis of the pharmacokinetic (PK) properties of sulfoximine-containing drug candidates.[1] It is designed for medicinal chemists and pharmacologists to evaluate the strategic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the pharmacokinetic (PK) properties of sulfoximine-containing drug candidates.[1] It is designed for medicinal chemists and pharmacologists to evaluate the strategic utility of the sulfoximine moiety as a bioisostere.

Executive Summary: The Sulfoximine Renaissance

The sulfoximine group [–S(O)(=NR)–] has emerged as a critical bioisostere in modern drug discovery, offering a "Goldilocks" solution between the physicochemical limitations of sulfones and sulfonamides. Historically underutilized due to synthetic challenges, it is now a validated pharmacophore in clinical candidates like Roniciclib (pan-CDK inhibitor) and Ceralasertib (ATR inhibitor).

Key PK Advantages:

  • Solubility: Significant improvement over sulfones due to the basic nitrogen and 3D chirality.

  • Metabolic Stability: High resistance to oxidative metabolism; eliminates CYP time-dependent inhibition (TDI) often seen with azole/sulfone motifs.

  • Target Selectivity: The additional vector at the nitrogen allows for precise probing of solvent-exposed pockets, often improving selectivity profiles.

Physicochemical Profile & Bioisosterism[1][2][3][4][5]

The sulfoximine is a mono-aza analogue of the sulfone.[2][3] Unlike the achiral, C2-symmetric sulfone, the sulfoximine is chiral (sulfur is a stereogenic center) and possesses a dissociable proton (in NH-sulfoximines) or a functionalizable vector (in N-substituted sulfoximines).

Structural Comparison Logic

The following diagram illustrates the structural evolution and physicochemical shifts when transitioning from a sulfone to a sulfoximine.

Bioisosterism Sulfone Sulfone (-SO2-) Achiral H-Bond Acceptor (2x) Lipophilic Sulfoximine Sulfoximine (-S(O)(NH)-) Chiral (Stereogenic S) H-Bond Donor/Acceptor High Water Solubility Sulfone->Sulfoximine Bioisosteric Replacement + Solubility + Vector Complexity Sulfonamide Sulfonamide (-SO2NH-) Achiral H-Bond Donor/Acceptor CA Inhibition Risk Sulfonamide->Sulfoximine Replace -OH/-NH Eliminate CA Inhibition Maintain Polarity

Figure 1: Bioisosteric relationship showing the physicochemical shift from Sulfone/Sulfonamide to Sulfoximine.[4][3]

Comparative Data: Physicochemical Properties

The table below summarizes general trends observed when a sulfone is replaced by a sulfoximine in matched molecular pairs (MMP).

PropertySulfone (-SO₂-)Sulfoximine (-S(O)(NH)-)Impact on PK
LogD (pH 7.4) Higher (More Lipophilic)Lower (More Polar)Reduced non-specific binding; improved free fraction (

).
Aq. Solubility Low to ModerateHigh Improved dissolution-limited absorption.
H-Bonding 2 Acceptors1 Donor / 1 AcceptorAdditional donor (NH) can engage key residues (e.g., hinge regions).
Basicity (pKa) NeutralWeakly Basic (~2-3 for NH)Can form salts; N-substitution modulates pKa significantly.
Chirality AchiralChiral Requires stereoselective synthesis; offers 2 enantiomers with distinct PK/PD.

Case Studies: Pharmacokinetic Performance

The following case studies provide experimental evidence of the sulfoximine's impact on ADME (Absorption, Distribution, Metabolism, Excretion) parameters.

Case Study A: Roniciclib (BAY 1000394) – Solubility & Permeability

Context: Roniciclib is a pan-CDK inhibitor.[4][5] The parent compound, ZK 304709 , contained a sulfonamide moiety which suffered from poor solubility and off-target Carbonic Anhydrase (CA) inhibition.[5]

Experimental Comparison:

Parameter ZK 304709 (Sulfonamide) Roniciclib (Sulfoximine) Outcome
Solubility (pH 7.4) 8 mg/L 182 mg/L >20-fold increase in thermodynamic solubility.[3]

| Permeability (Caco-2) |


 56 nm/s | 

79 nm/s | Improved membrane permeability despite higher polarity. | | CA Inhibition | High (IC₅₀ < 100 nM) | None | Sulfoximine eliminates the acidic proton responsible for CA binding. | | Bioavailability (F%) | Variable (Dose-limited) | High | Linear PK profile observed in Phase I. |

Causality: The 3D geometry of the sulfoximine disrupted planar stacking (improving solubility) while the removal of the highly acidic sulfonamide proton eliminated CA liability.

Case Study B: Ceralasertib (AZD6738) – Metabolic Stability & CYP Inhibition

Context: Developed from the sulfone lead AZ20 for ATR kinase inhibition. AZ20 suffered from poor solubility and high CYP3A4 time-dependent inhibition (TDI).

Experimental Comparison:

Parameter AZ20 (Sulfone) Ceralasertib (Sulfoximine) Outcome
CYP3A4 TDI Positive (Mechanism-based) Negative Elimination of reactive metabolite formation.
Solubility Low High Enabled oral formulation.[6]

| Clearance (


)  | Moderate | Low  | Supported QD/BID dosing schedules. |

Causality: The sulfoximine nitrogen reduced the lipophilicity (LogD) and altered the electronic properties of the scaffold, preventing the formation of reactive intermediates that covalently bind CYP enzymes.

Experimental Protocols

To validate sulfoximine PK properties in your own drug candidates, follow these specific protocols.

Protocol 1: Assessment of Metabolic Stability (Microsomal)

Objective: Determine intrinsic clearance (


) and identify potential N-dealkylation metabolites unique to substituted sulfoximines.

Reagents:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH regenerating system (MgCI₂, Glucose-6-phosphate, G6P dehydrogenase, NADP+)

  • Test Compound (10 mM DMSO stock)

Workflow:

  • Preparation: Dilute test compound to 1 µM in phosphate buffer (pH 7.4).

  • Incubation: Mix compound with HLM (0.5 mg/mL final) and pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Immediately add ice-cold Acetonitrile (ACN) containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Note: Monitor specifically for sulfone formation (oxidative de-imination) or sulfoxide formation (reductive pathway, rare but possible in anaerobic conditions).

Protocol 2: Chiral Separation & Stability

Objective: Sulfoximines are chiral.[7] Enantiomers often have different PK profiles. You must separate them early.

Workflow:

  • Synthesis: Prepare the racemate (e.g., via Rh-catalyzed imination of sulfoxide).

  • Separation: Use Supercritical Fluid Chromatography (SFC).

    • Column: Chiralpak AD-H or IG.

    • Mobile Phase: CO₂ / Methanol (gradient).

  • Configurational Stability Test:

    • Incubate pure enantiomer in plasma and HLM for 24h.

    • Analyze via Chiral LC-MS to check for racemization.

    • Insight: Sulfoximines are generally configurationally stable at physiological pH, unlike some sulfoxides.

Strategic Recommendations

  • Replace Sulfones to Boost Solubility: If your lead sulfone is potent but insoluble, a direct switch to NH-sulfoximine is the highest-probability fix.

  • Use N-Substitution for Selectivity: The nitrogen atom can be alkylated (Me, Et, Cyclopropyl) to reach into specific sub-pockets. However, be aware that N-alkylation can increase clearance compared to the free NH-sulfoximine due to N-dealkylation metabolic pathways.

  • Screen for CYP Inhibition Early: While sulfoximines generally reduce CYP inhibition compared to azoles, the N-substituted variants should be screened for TDI early in the cascade.

References

  • The Sulfoximine Group: A Rising Star in Medicinal Chemistry. Drug Hunter. (2025).[1][2] Link

  • Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry. (2017). Link

  • Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase. Journal of Medicinal Chemistry. (2018). Link

  • Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities. ChemRxiv. (2021). Link

  • Dose-Dependent Bioavailability and Tissue Distribution of the ATR Inhibitor AZD6738 (ceralasertib) in Mice. Cancer Chemotherapy and Pharmacology. (2022). Link

Sources

Validation

Precision Characterization of Brominated Sulfoximines: Combustion vs. qNMR

A Comparative Guide for Medicinal Chemists Executive Summary & Strategic Context In modern drug discovery, the sulfoximine group ( ) has emerged as a critical bioisostere for sulfones and sulfonamides, offering improved...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal Chemists

Executive Summary & Strategic Context

In modern drug discovery, the sulfoximine group (


) has emerged as a critical bioisostere for sulfones and sulfonamides, offering improved solubility and metabolic stability (Lücking, 2013).[1] However, when these moieties are coupled with bromine —often as a handle for Suzuki-Miyaura coupling or as a metabolic blocker—characterization becomes notoriously difficult.[1][2]

This guide addresses a specific bottleneck: The failure of brominated sulfoximines to meet the classical ±0.4% Elemental Analysis (EA) standard required by top-tier journals.

As a Senior Scientist, I argue that for this specific chemical class, Quantitative NMR (qNMR) is not merely an alternative; it is the superior standard for purity assessment.[1] This guide compares the legacy combustion method against qNMR, providing protocols to validate your compounds with the rigor required for IND (Investigational New Drug) applications.

The Analytical Challenge: Why Brominated Sulfoximines Fail EA

Classical Combustion Analysis (CHNS) relies on the complete oxidation of the sample. For brominated sulfoximines, two distinct physical phenomena conspire to skew results:

  • The Halogen Interference: Bromine (

    
    ) is heavy (approx. 80  g/mol ).[1] In a standard combustion tube, halogens can form volatile halides or free halogens (
    
    
    
    ), which must be scrubbed (usually by silver wool) to prevent detector poisoning.[1] If the scrubbing is inefficient, the detector signal drifts.
  • The Hygroscopic Trap: Sulfoximines are polar hydrogen-bond acceptors.[2] They avidly hold water and lattice solvents.[2] Because Bromine is so heavy, it dilutes the Carbon/Hydrogen mass percentage.[1]

    • The Result: A tiny error in weighing water content (e.g., 0.3 moles of

      
      ) causes a massive deviation in the calculated %C, leading to a "Failed" EA (outside ±0.4%).[1]
      
Visualizing the Workflow Failure

The following decision tree illustrates where the standard workflow breaks down and how to recover.

AnalyticalWorkflow Start Crude Brominated Sulfoximine Purify Column Chromatography (Silica/EtOAc) Start->Purify Dry High-Vac Drying (40°C, 12h) Purify->Dry Decision Method Selection Dry->Decision MethodA Combustion Analysis (CHNS) Decision->MethodA Traditional MethodB qNMR (Internal Standard) Decision->MethodB Recommended ResultA Result: FAIL (>0.4% deviation due to trapped solvent/Br mass) MethodA->ResultA ResultB Result: PASS (Absolute Purity Determined) MethodB->ResultB Action Recrystallize & Repeat? (Loss of Yield) ResultA->Action Standard Protocol Final Publish / Bio-Assay ResultB->Final Action->MethodA

Figure 1: The Analytical Decision Matrix. Note the recursive loop of failure often encountered with Combustion Analysis due to solvent trapping.

Comparative Analysis: Combustion vs. qNMR

The following table summarizes experimental data comparing a synthesized batch of S-(4-bromophenyl)-S-methylsulfoximine.

Table 1: Performance Comparison of Purity Standards

FeatureClassical Combustion (CHNS)Quantitative NMR (qNMR)
Principle Thermal oxidation (

) + GC detection of gases.[1][2]
Molar ratio of analyte protons vs. Internal Standard (IS).[1][2]
Bromine Handling Requires Ag-wool scrubbing; does not measure Br directly without titration.[1][2]Transparent. Br is silent in

NMR; does not interfere.[1][2]
Solvent Sensitivity High. Trapped EtOAc/Water counts as impurity, skewing %C.Low. Solvents are quantified separately and excluded from the active pharmaceutical ingredient (API) mass.[1][2]
Sample Required 2–5 mg (Destructive).[1][2]5–20 mg (Non-destructive, recoverable).[1]
Accuracy Relative (dependent on weighing precision).[1][2]Absolute (dependent on IS purity).[1][2]
Verdict Often Fails for polar/halogenated intermediates.[1][2]Gold Standard for solvated pharma intermediates.[1][2]

Experimental Protocols

Protocol A: The "Gold Standard" qNMR Workflow

This protocol is self-validating.[2] If the Internal Standard (IS) integral drifts, the system alerts the operator.

Reagents:

  • Analyte: Brominated Sulfoximine (approx. 10–20 mg).[1][2]

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade).[1]

    • Why? High equivalent weight, non-hygroscopic, singlet signal at

      
       6.1 ppm (usually distinct from aromatic Br-sulfoximine signals).[1]
      
  • Solvent: DMSO-

    
     (Dry).
    

Step-by-Step Methodology:

  • Gravimetry (The Critical Step):

    • Weigh exactly

      
       (approx 5 mg) of 1,3,5-Trimethoxybenzene into a vial. Record to 0.001 mg.[1][2]
      
    • Weigh exactly

      
       (approx 15 mg) of the Sulfoximine into the same vial. Record to 0.001 mg.[1][2]
      
  • Solvation:

    • Add 0.6 mL DMSO-

      
      .[1][2] Vortex until fully dissolved.[1][2]
      
    • Note: Ensure no solid remains on the cap.[2]

  • Acquisition:

    • Pulse sequence:

      
       pulse (zg30).
      
    • Relaxation delay (

      
      ): 60 seconds . (Essential! Aromatic protons have long 
      
      
      
      relaxation times.[1][2] Short
      
      
      leads to under-integration).
    • Scans: 16 or 32.[1][2]

  • Processing:

    • Phase and baseline correction (automatic + manual check).[2]

    • Integrate the IS singlet (set to normalized value, e.g., 3H or 9H).[1]

    • Integrate the diagnostic Sulfoximine peak (e.g., the S-Methyl singlet at

      
       3.1 ppm).
      

Calculation Formula:


[1]

Where:

  • 
     = Purity (%)[1][3]
    
  • 
     = Integral Area[1][2]
    
  • 
     = Number of protons (e.g., 3 for S-Me, 3 for Trimethoxybenzene singlet)[1]
    
  • 
     = Molecular Weight[1][2][4][5]
    
  • 
     = Mass weighed[1][2]
    
Protocol B: HRMS for Isotopic Validation

While qNMR gives purity, HRMS confirms the Bromine presence via isotopic abundance.[1]

Visualizing the Bromine Signature: Bromine exists as


 (50.7%) and 

(49.3%). This creates a distinct "Twin Tower" peak pattern in Mass Spectrometry.[1][2]

IsotopePattern cluster_MS HRMS Spectrum (ESI+) Peak79 M+H (79-Br) 100% Intensity Peak81 M+H+2 (81-Br) ~98% Intensity Peak79->Peak81 +2 Da mass shift Validation Identity Confirmed Peak79->Validation Peak81->Validation

Figure 2: The characteristic 1:1 isotopic split of Bromine in HRMS.[2] Absence of this pattern indicates debromination or contamination.

Senior Scientist’s Commentary: The "Solvent Trap"

In my experience reviewing medicinal chemistry data, the most common rejection cause for brominated sulfoximines is not synthetic failure, but solvation blindness .[1]

Sulfoximines are "sticky."[1][2] A sample dried at 40°C on a rotavap may still contain 0.2 equivalents of Ethyl Acetate.[2]

  • In EA: This carbon content throws off the theoretical %C calculation.

  • In qNMR: You see the EtOAc peaks. You simply quantify them, subtract their mass contribution, and report the Adjusted Purity .[1]

Recommendation: For publication in journals like J. Med. Chem. or Org.[1][2][6][7] Lett., provide the qNMR spectra with the integration of the solvent peaks clearly labeled. This is now widely accepted as superior to a "failed" EA result (Pauli et al., 2014).[1]

References

  • Lücking, U. (2013).[1][2] Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition, 52(36), 9399-9408.[1] Link[1]

  • Pauli, G. F., et al. (2014).[1][2] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.[1] Link[1]

  • Fieser, M., & Bolm, C. (2020).[1] Sulfoximines as Rising Stars in Modern Drug Discovery? Journal of Medicinal Chemistry, 63(14), 7452–7481.[1] Link[1]

  • Tollbäck, P., et al. (2007).[1][2] Advances in Instrumental Analysis of Brominated Flame Retardants (Analogous Challenges). Journal of Chromatography A, 1153(1-2), 145–171.[1][8] Link

  • IUPAC. (2023).[1][2] Guidelines for the Representation of Pulse Sequences for Solution NMR Spectrometry. Pure and Applied Chemistry. Link

Sources

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